N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
This compound features a 1,2,4-triazolo[4,3-c]pyrimidine core substituted with a 3-oxo group at position 3, a 4-fluorophenylamino group at position 5, and a methyl group at position 5. The acetamide side chain is linked to a 3-fluoro-4-methoxyphenyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O3/c1-12-9-18-27-28(11-19(30)25-15-7-8-17(32-2)16(23)10-15)21(31)29(18)20(24-12)26-14-5-3-13(22)4-6-14/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNAQVTJLZTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity through inhibition or activation. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- The target compound differs from by replacing the 2,5-dimethylphenyl group with a 3-fluoro-4-methoxyphenyl acetamide.
- Compared to ’s pyrrolo-triazolopyrimidine derivatives (e.g., 19b), the target lacks a fused pyrrole ring but retains the triazolopyrimidine core. The absence of a chlorophenyl group (as in 19b) may reduce cytotoxicity but improve selectivity .
- ’s compounds (e.g., 3) utilize a [1,2,4]triazolo[1,5-a]pyrimidine scaffold with pyridine and oxazole substituents, highlighting the role of heteroaromatic extensions in proteasome inhibition .
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- The target compound’s 4-fluorophenylamino group aligns with ’s active derivatives, where halogenated aryl groups enhance DNA intercalation or kinase binding .
- demonstrates that fluorinated pyridine substituents improve pharmacokinetics, suggesting the target’s 3-fluoro-4-methoxyphenyl group may similarly enhance bioavailability .
- The acetamide linkage in the target compound is structurally analogous to ’s thioacetamide derivatives, which exhibit antibacterial activity via sulfhydryl group interactions .
Biological Activity
N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound belongs to a class of triazole derivatives, characterized by the presence of a triazolo-pyrimidine core. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cell proliferation and inflammation. The triazole moiety is known for its role in modulating various biological processes:
- Inhibition of Kinases : The compound has been shown to inhibit p38 MAPK (Mitogen-Activated Protein Kinase), which plays a critical role in inflammatory responses and cancer cell proliferation.
- Antioxidant Activity : It exhibits significant antioxidant properties, which can protect cells from oxidative stress-induced damage.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 (Glioblastoma) | 10.5 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 12.0 | Inhibition of p38 MAPK pathway |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting that the compound is more effective against glioblastoma compared to breast cancer cell lines .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound demonstrated an IC50 value significantly lower than that of ascorbic acid, indicating superior antioxidant activity.
| Compound | IC50 (µM) |
|---|---|
| N-(3-fluoro-4-methoxyphenyl)-... | 25 |
| Ascorbic Acid | 35 |
This data suggests that the compound can effectively scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases .
Case Studies
A notable case study involved administering the compound in a preclinical model of inflammation. Mice treated with N-(3-fluoro-4-methoxyphenyl)-... showed a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's ability to suppress TNF-alpha release and reduce swelling in induced paw edema models .
Q & A
Q. What are the critical steps in synthesizing this compound with high purity?
Methodological Answer:
- Key Steps :
- Condensation Reactions : Use chloroacetylated intermediates and potassium carbonate in DMF to form the acetamide backbone, as demonstrated in analogous triazolopyrimidine syntheses .
- Steric Considerations : Introduce fluorine and methoxy substituents early to avoid steric hindrance during cyclization.
- Purification : Monitor reaction progress via TLC and employ column chromatography for isolation. Adjust solvent polarity (e.g., ethyl acetate/hexane mixtures) to optimize yield .
- Purity Validation : Confirm purity (>95%) via HPLC and mass spectrometry, referencing PubChem’s analytical protocols for related acetamide derivatives .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer:
Q. What spectroscopic methods validate the compound’s structure?
Methodological Answer:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm). For example, the 4-fluorophenylamino moiety shows distinct coupling patterns (J = 8–9 Hz) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and triazole carbons (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Modifications :
- Fluorine Substitution : Replace 4-fluorophenyl with trifluoromethyl to enhance lipophilicity and metabolic stability, as seen in related pyrimidine derivatives .
- Methoxy Position : Shift the methoxy group from C4 to C5 to evaluate steric effects on target binding .
- Assays : Conduct in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) and correlate results with computational docking (AutoDock Vina) to identify critical binding residues .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times .
- Solubility Issues : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
- Resolution Strategies :
- Standardize protocols (e.g., MTT assay with 48-hour exposure).
- Validate results across multiple labs using PubChem’s bioactivity datasets as benchmarks .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Tools :
- Metabolic Stability : CYP450 metabolism can be mitigated by introducing electron-withdrawing groups (e.g., fluorine) at vulnerable positions .
Q. How can selective functionalization of the triazolopyrimidine core be achieved?
Methodological Answer:
Q. What analytical methods quantify degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation :
- Hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24 hours) and analyze via LC-MS to identify hydrolyzed acetamide or triazole ring-opened products .
- Oxidation : Treat with 3% H₂O₂ and monitor for N-oxide formation using high-resolution MS .
- Stability-Indicating Methods : Develop a gradient HPLC method (C18 column, 0.1% formic acid/acetonitrile) to resolve degradation peaks .
Q. How do fluorine atoms influence the compound’s electronic and steric properties?
Methodological Answer:
- Electronic Effects :
- Steric Effects : Ortho-fluorine on the phenyl ring introduces torsional strain, reducing rotational freedom and favoring bioactive conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
